21-Hydroxypregn-4-ene-3,20-dione 21-(3-phenylpropionate)

Mineralocorticoid pharmacology Steroid ester duration Adrenal insufficiency

Researchers requiring sustained mineralocorticoid receptor (MR) activation without glucocorticoid cross-talk face a gap between daily DOCA dosing and monthly DOCP injections. DOC phenylpropionate bridges this with intermediate-duration depot kinetics from its 3-phenylpropionate ester. Key advantages: • Selective MR prodrug - DOC liberated upon hydrolysis binds MR (IC50 0.01 nM) with zero GR activity, eliminating fludrocortisone's dual-receptor confounds • Documented canine toxicology profile (Kuhlmann et al., Science, 1939) provides an ester-specific safety reference absent for untested DOC derivatives • Aromatic phenylpropionate side chain (logP ~5-6) introduces π-π stacking interactions that alter crystalline depot dissolution versus purely aliphatic esters - a critical variable in sustained-release injectable formulation design.

Molecular Formula C30H38O4
Molecular Weight 462.6 g/mol
CAS No. 14007-50-2
Cat. No. B087233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name21-Hydroxypregn-4-ene-3,20-dione 21-(3-phenylpropionate)
CAS14007-50-2
Molecular FormulaC30H38O4
Molecular Weight462.6 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)COC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35C
InChIInChI=1S/C30H38O4/c1-29-16-14-22(31)18-21(29)9-10-23-24-11-12-26(30(24,2)17-15-25(23)29)27(32)19-34-28(33)13-8-20-6-4-3-5-7-20/h3-7,18,23-26H,8-17,19H2,1-2H3/t23-,24-,25-,26+,29-,30-/m0/s1
InChIKeyWPQKMAWYKDSBAX-XLQNIAEWSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desoxycorticosterone Phenylpropionate Overview


21-Hydroxypregn-4-ene-3,20-dione 21-(3-phenylpropionate), also known as desoxycorticosterone phenylpropionate, cortexone phenylpropionate, or DOC phenylpropionate, is a synthetic mineralocorticoid steroid and the 21-(3-phenylpropionate) ester of the endogenous mineralocorticoid deoxycorticosterone (DOC). It belongs to the class of gluco/mineralocorticoid derivatives, with the molecular formula C30H38O4 and a molecular weight of 462.62 g/mol [1]. The compound was developed at CIBA in the late 1930s as part of a series of esterified desoxycorticosterone analogs designed to extend the duration of mineralocorticoid action beyond that of the free alcohol or acetate ester, and is protected under expired patent US2265183 [2]. Its primary historical and contemporary application lies in veterinary medicine for managing adrenocortical insufficiency, particularly in canines [3].

Mechanism Selective mineralocorticoid receptor (MR) activation prodrug
Duration Intermediate depot release profile (phenylpropionate ester, logP ~5)
Model Canine adrenal research model with documented toxicity reference

Why Desoxycorticosterone Esters Differ


The mineralocorticoid activity of desoxycorticosterone (DOC) is fundamentally altered by the ester moiety attached at the 21-position. Miescher, Fischer, and Tschopp demonstrated in 1938 that the duration of biological effect after subcutaneous injection in oily solution can range from days (free alcohol) to several months depending on the ester chain selected [1]. The acetate ester (DOCA) provides only moderate duration, while the trimethylacetate and pivalate esters produce markedly prolonged action [2]. The 3-phenylpropionate ester occupies a distinct intermediate position in this duration spectrum owing to its specific hydrolysis kinetics imparted by the phenylpropionyloxy side chain. Furthermore, the toxicity profile of DOC esters is ester-specific: Kuhlmann, Ragan, Ferrebee, Atchley, and Loeb documented in 1939 that desoxycorticosterone esters produce distinct toxicological effects in dogs, with the phenylpropionate ester explicitly studied [3]. Substituting one DOC ester for another without accounting for these differences in release kinetics and toxicity carries procurement and clinical risk.

!
Duration mismatch Acetate or pivalate esters differ markedly in release kinetics; the phenylpropionate's intermediate profile may not transfer.
!
Toxicity specificity Ester-specific toxicological effects documented in dogs; other DOC esters lack comparable canine safety data.
!
Hydrolysis kinetics Aromatic side chain alters depot crystallization and dissolution vs. aliphatic esters, impacting release behavior.

Desoxycorticosterone Phenylpropionate vs. Other Esters


Duration of Action: Phenylpropionate vs. Acetate

In the foundational 1938 study by Miescher, Fischer, and Tschopp, esters of desoxycorticosterone were shown to produce duration of action ranging from days (free hormone) to several months when administered as oily solutions by subcutaneous injection [1]. While quantitative half-life data in hours is not available in the retrieved full text for the phenylpropionate ester, the study established that the phenylpropionate ester yields a duration of action intermediate between the short-acting acetate ester (effect lasting days) and the long-acting higher-molecular-weight esters. Gaunt et al. (1952) subsequently confirmed in adrenalectomized rats that DC-trimethylacetate in oil solution produced the longest duration among tested esters, with DC-phenylacetate approaching its effectiveness in aqueous suspension [2]. The 3-phenylpropionate ester, bearing a phenylpropionyloxy side chain with a calculated logP of approximately 5 [3], confers greater lipophilicity than the acetate (logP ~2.5-3) and thus slower release from the injection depot, positioning it as a procurement-relevant intermediate-duration alternative.

Duration vs. Acetate
Class-level
Intermediate duration; logP ~5 vs. acetate ~3
Supports ester selection for dosing frequency research
Class inference from lipophilicity; exact half-life data unavailable
Mineralocorticoid pharmacology Steroid ester duration Adrenal insufficiency

Canine Toxicology: Phenylpropionate vs. Other Esters

Kuhlmann, Ragan, Ferrebee, Atchley, and Loeb (1939) published a dedicated study in Science titled 'Toxic Effects of Desoxycorticosterone Esters in Dogs' in which desoxycorticosterone phenylpropionate was explicitly tested alongside other esters [1]. The study documented that DOC esters produce measurable toxicological effects in dogs, establishing a toxicity benchmark specific to the phenylpropionate ester. Ferrebee et al. (1939) further characterized in JAMA the clinical effects of DOC esters including phenylpropionate in Addison's disease treatment, noting that toxicity was ester-dependent [2]. This study provides the only dedicated toxicological dataset in a large animal model directly applicable to the veterinary procurement context for which this compound is primarily sourced today. In contrast, toxicity data for other DOC esters such as the pivalate (DOCP, the current veterinary standard) were generated decades later under different regulatory frameworks.

Canine Toxicology vs. Other Esters
Head-to-head
Documented toxic effects in dogs (Kuhlmann 1939)
Provides ester-specific safety data for canine research models
Qualitative toxicity endpoints; quantitative parameters behind paywall
Veterinary toxicology Mineralocorticoid safety Canine adrenal insufficiency

Ester Hydrolysis: Phenylpropionate vs. Acetate and Pivalate

The hydrolysis rate of steroid esters from intramuscular or subcutaneous depots is directly governed by the ester side chain's lipophilicity, which determines partitioning from the oil vehicle into the aqueous interstitium. For the target compound, the 3-phenylpropionate ester (21-(3-phenylpropionyloxy)-pregn-4-ene-3,20-dione), the calculated logP of approximately 5 [1] is approximately 100-fold more lipophilic than the acetate ester (DOCA, predicted logP ~3). This implies a significantly slower hydrolysis rate compared to DOCA. In contrast, the pivalate ester (DOCP), with a trimethylacetate group (predicted logP ~4.5-5.5), occupies a similar or slightly higher lipophilicity range but with different steric hindrance around the ester carbonyl, altering enzymatic accessibility . The patent US2265183, filed by CIBA in 1939, explicitly claims that esters with acyl residues having more than two carbon atoms — including the phenylpropionate chain — were designed to provide longer duration than acetate [2].

Ester Hydrolysis vs. Acetate & Pivalate
Context-dependent
~100-fold higher lipophilicity vs. acetate; comparable to pivalate but aromatic stacking
Informs formulation development for depot release kinetics
Predicted logP values; enzymatic accessibility may differ
Steroid ester hydrolysis Prodrug kinetics Depot formulation

Mineralocorticoid Receptor Affinity: DOC vs. Aldosterone

Desoxycorticosterone (the parent steroid liberated upon ester hydrolysis) is a well-characterized mineralocorticoid receptor (MR) agonist with no glucocorticoid activity [1]. The phenylpropionate ester serves as a prodrug; its pharmacological activity is exerted by the liberated DOC molecule. DOC is documented as a potent agonist of the mineralocorticoid receptor, with activity qualitatively similar to aldosterone but lacking the 11β-hydroxyl group that confers glucocorticoid activity [2]. The NCATS Inxight database lists the target pharmacology for desoxycorticosterone phenylpropionate with an IC50 of 0.01 nM at the mineralocorticoid receptor [3]. Unlike fludrocortisone — an oral alternative used in both human and veterinary medicine — DOC phenylpropionate acts exclusively as a mineralocorticoid without glucocorticoid activity, an important differentiation for models requiring selective MR activation.

MR Affinity (DOC Prodrug)
Reported
IC50 0.01 nM at mineralocorticoid receptor
Supports selective MR activation assay context
In vitro binding assay; prodrug requires hydrolysis
Mineralocorticoid receptor Steroid receptor pharmacology DOC ester activity

Patent-Defined Structure: Phenylpropionate Ester

US Patent 2,265,183, filed by Karl Miescher and Werner Fischer of CIBA on June 20, 1939, explicitly covers 'Esters of desoxycorticosterone and process of preparing same' and claims the manufacture of new esters of desoxycorticosterone by treating DOC with acylating agents adapted for introducing an acyl residue having more than two carbon atoms [1]. The patent covers the 3-phenylpropionate ester composition of matter. The 1938 Nature publication by Miescher, Fischer, and Tschopp demonstrated that the output of steroid hormone activity can be varied 'almost as desired by suitable esterification,' with durations ranging from days to months [2]. This establishes the 21-(3-phenylpropionate) ester as a structurally defined, patent-documented chemical entity with a specific ester chain conferring distinct pharmaceutical properties compared to other esters in the CIBA series.

Patent-Defined Structure
Class-level
21-(3-phenylpropionyloxy) side chain; US 2,265,183 composition of matter
Enables identity verification against patent specification
Traceable synthetic provenance; analytical characterization per patent
Steroid ester synthesis Patent composition of matter CIBA desoxycorticosterone esters

Applications of Desoxycorticosterone Phenylpropionate


Canine Adrenal Insufficiency: Intermediate-Duration Depot

For veterinary research protocols studying mineralocorticoid replacement in dogs where the 25-30 day duration of DOCP (pivalate) is too long and the daily-to-biweekly dosing of DOCA (acetate) is impractical, the DOC phenylpropionate ester offers an intermediate-duration depot option. The compound's 3-phenylpropionate side chain provides lipophilicity (logP ~5) that slows hydrolysis compared to acetate, while avoiding the extended duration of pivalate [1]. Its toxicological profile in dogs is specifically documented in the primary literature (Kuhlmann et al., Science, 1939), providing a safety reference absent for many untested DOC esters [2].

Selective MR Activation for Cardiovascular Research

For experimental models requiring sustained, selective mineralocorticoid receptor (MR) activation without glucocorticoid receptor cross-talk, DOC phenylpropionate provides a prodrug of DOC — a pure MR agonist with no glucocorticoid activity [1]. Unlike fludrocortisone, which activates both MR and GR, DOC liberated from phenylpropionate ester hydrolysis selectively engages MR (documented IC50 0.01 nM) [2]. The ester prodrug approach enables sustained MR activation from a single injection, suitable for chronic hypertension, renal fibrosis, or electrolyte homeostasis studies in rodent models.

Depot Formulation: Aromatic vs. Aliphatic Ester Comparison

For pharmaceutical formulation scientists studying the impact of ester side chain structure on depot release kinetics, DOC phenylpropionate serves as a comparator with a distinct aromatic phenylpropionate moiety (9-carbon, with terminal phenyl ring) versus purely aliphatic esters such as acetate (2-carbon), pivalate (5-carbon), and enanthate (7-carbon) [1]. The aromatic ring introduces π-π stacking interactions within the crystalline depot that alter dissolution behavior compared to aliphatic esters of similar molecular weight — a critical variable in sustained-release injectable product design [2].

Historical Reference Standard for Pharmacology Meta-Analysis

As one of the earliest esterified mineralocorticoids (synthesized and patented 1938-1939 by CIBA) with documented clinical use in Addison's disease treatment [1] and explicit toxicological characterization in dogs [2], DOC phenylpropionate serves as a historical reference standard for meta-analyses comparing DOC ester pharmacology across the 1938-1952 literature. Its consistent identity across publications (Miescher 1938, Kuhlmann 1939, Ferrebee 1939, Gaunt 1952) provides longitudinal data continuity that supports systematic review of mineralocorticoid ester structure-activity relationships.

Application
Selection Property
Validation Focus
Canine adrenal research model
Intermediate depot duration
Ester-specific toxicity documentation
Cardiovascular MR signaling studies
Selective MR agonist prodrug
Absence of GR cross-activity
Depot formulation R&D
Aromatic ester physicochemical profile
Crystallization & release kinetics comparison
Pharmacology meta-analysis
Historical reference standard
Consistent identity across 1938–1952 literature
Quote Request

Request a Quote for 21-Hydroxypregn-4-ene-3,20-dione 21-(3-phenylpropionate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.